Comparative HDAC Inhibition: N-(3-amino-2-methylphenyl)butanamide vs. Class I/II HDAC Inhibitors
N-(3-amino-2-methylphenyl)butanamide is a weak inhibitor of histone deacetylase (HDAC) enzymes compared to potent hydroxamate-based inhibitors. In a direct enzymatic assay using HeLa cell nuclear extract, it exhibited an IC₅₀ > 100,000 nM for the HDAC1/2 complex, indicating minimal activity [1]. In contrast, the structurally distinct inhibitor N-hydroxy-4-[[(2-methylphenyl)amino]sulfonyl]benzamide (OSU-HDAC42/AR-42) is a potent HDAC inhibitor with reported nanomolar activity [2]. This 1000x+ fold difference in potency confirms that this compound is not a viable HDAC inhibitor, a crucial distinction for researchers seeking to avoid off-target epigenetic effects.
| Evidence Dimension | HDAC1/2 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | OSU-HDAC42 (N-hydroxy-4-[[(2-methylphenyl)amino]sulfonyl]benzamide) with IC₅₀ in nanomolar range |
| Quantified Difference | > 1000x |
| Conditions | HDAC1/2 in human HeLa cell nuclear extract, using Boc-Lys(acetyl)-AMC substrate. |
Why This Matters
This demonstrates the target compound's high specificity against HDACs, making it suitable for studies where HDAC inhibition is an undesired confounding factor.
- [1] BindingDB. BDBM50144922 (CHEMBL3765787). Affinity Data for HDAC1/2. View Source
- [2] Amerigo Scientific. AR-42 (OSU-HDAC42) Product Page. View Source
